Carbonic acid, 2-ethylbutyl phenyl ester

CAS No.: 820969-44-6

Cat. No.: VC16811006

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 820969-44-6 |

|---|---|

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 2-ethylbutyl phenyl carbonate |

| Standard InChI | InChI=1S/C13H18O3/c1-3-11(4-2)10-15-13(14)16-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |

| Standard InChI Key | IKHDHZYEMCJGIX-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)COC(=O)OC1=CC=CC=C1 |

Introduction

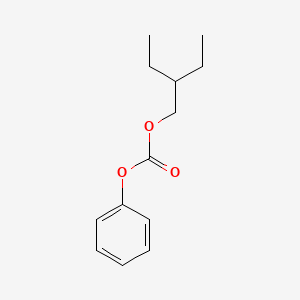

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The IUPAC name for this compound is 2-ethylbutyl phenyl carbonate, reflecting its esterification of carbonic acid with 2-ethylbutanol and phenol. Its molecular formula, , corresponds to a molar mass of 222.28 g/mol . The exact mass, calculated as 222.126 g/mol, aligns with its isotopic composition .

Structural Features

The compound’s structure consists of a central carbonate group () bridging a phenyl ring and a branched 2-ethylbutyl chain. The phenyl group contributes aromatic stability, while the 2-ethylbutyl moiety introduces steric bulk and hydrophobicity. This combination influences its solubility and reactivity, as evidenced by its calculated partition coefficient () of 3.638, indicating moderate lipophilicity .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of 2-ethylbutyl phenyl carbonate is detailed in patents by Asahi Kasei Chemicals Corporation, which describe catalytic processes for carbonate ester formation . One method involves:

-

Transesterification: Reacting phenyl chloroformate with 2-ethylbutanol in the presence of a base (e.g., pyridine) to facilitate ester exchange.

-

Phosgenation: Combining 2-ethylbutanol and phenol with phosgene () under controlled conditions, though this route is less favored due to phosgene’s toxicity .

A representative reaction is:

Physicochemical Properties

Partitioning and Solubility

The compound’s value of 3.638 implies preferential solubility in organic solvents (e.g., dichloromethane, toluene) over water. Its polar surface area (35.53 Ų) further indicates limited hydrogen-bonding capacity, consistent with carbonate esters’ typical behavior .

Thermal Stability

While explicit data on melting/boiling points are unavailable, analogous carbonates (e.g., diphenyl carbonate) exhibit thermal stability up to 150–200°C, suggesting utility in high-temperature applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume